3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI) 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 176966-37-3
VCID: VC0069889
InChI: InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1
SMILES: CC(=O)N1C2C1COC(C2)OC
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI)

CAS No.: 176966-37-3

Main Products

VCID: VC0069889

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI) - 176966-37-3

CAS No. 176966-37-3
Product Name 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI)
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 1-[(1R,4R,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone
Standard InChI InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1
Standard InChIKey SWPIWMYYEVABPM-OBCZXFEGSA-N
Isomeric SMILES CC(=O)N1[C@H]2[C@@H]1CO[C@H](C2)OC
SMILES CC(=O)N1C2C1COC(C2)OC
Canonical SMILES CC(=O)N1C2C1COC(C2)OC
Synonyms 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI)
PubChem Compound 11805192
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator